molecular formula C20H21N3O5 B6540369 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide CAS No. 1021225-26-2

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide

Cat. No.: B6540369
CAS No.: 1021225-26-2
M. Wt: 383.4 g/mol
InChI Key: CPOSGWXEVQYWBJ-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide is a novel organic compound with a unique structure that combines elements of furan, pyridazinone, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide typically involves multiple steps:

  • Formation of Furan-2-yl Derivative: : This step often starts with the cyclization of suitable precursors to form the furan ring structure.

  • Pyridazinone Synthesis: : The furan-2-yl derivative undergoes further reaction with hydrazine derivatives to form the pyridazinone ring. The reaction is generally carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

  • Linking Propyl Chain: : The pyridazinone compound is then functionalized with a propyl chain through nucleophilic substitution or other coupling reactions.

  • Benzamide Formation: : Finally, the propyl-substituted pyridazinone is coupled with 2,3-dimethoxybenzoic acid or its derivatives under amide formation conditions. This typically involves the use of activating agents like EDCI or DCC and a catalyst like DMAP in solvents such as dichloromethane.

Industrial Production Methods

Industrial production may utilize optimized and scalable versions of these synthetic routes. Large-scale production often involves continuous flow reactors and automated control systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled for consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can undergo oxidation reactions to form hydroxyfurans or furone derivatives.

  • Reduction: : The pyridazinone ring is susceptible to reduction, potentially yielding dihydropyridazine derivatives.

  • Substitution: : Both the benzamide and pyridazinone portions can participate in electrophilic or nucleophilic substitution reactions, leading to various functionalized products.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reactions: : Halides, nucleophiles such as amines or thiols.

Major Products

Depending on the reaction conditions, major products include hydroxylated derivatives, dihydropyridazine compounds, and various substituted amides.

Scientific Research Applications

Chemistry

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide serves as a versatile building block in organic synthesis. It can be used to create complex molecular architectures through its reactive functional groups.

Biology

In biological research, this compound has shown potential as a ligand for various receptors, indicating its utility in the study of receptor-ligand interactions and drug discovery.

Medicine

Preliminary studies suggest that derivatives of this compound exhibit pharmacological activity, including anti-inflammatory and anticancer properties. Further research is ongoing to explore its therapeutic potential.

Industry

In the materials science sector, the compound's structural features make it a candidate for the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The precise mechanism of action depends on the biological or chemical context. Generally, the compound may interact with target proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic components. Its effects are mediated through these interactions, which can alter the activity of biological pathways or catalytic processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide stands out due to its unique combination of furan, pyridazinone, and benzamide moieties, which confer distinct reactivity and functional properties.

List of Similar Compounds

  • Furan-2-yl Benzamides: : Compounds with simpler furan and benzamide structures.

  • Pyridazinone Derivatives: : Molecules with variations in the pyridazinone ring structure.

  • Dimethoxybenzamides: : Compounds featuring the 2,3-dimethoxybenzamide core.

This compound holds promise in various scientific domains, making it an intriguing subject for further exploration.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-17-7-3-6-14(19(17)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)16-8-4-13-28-16/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOSGWXEVQYWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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